4-(3-Methylbenzyl)-1,4-diazepan-5-one
Description
Chemical Classification and Nomenclature
4-(3-Methylbenzyl)-1,4-diazepan-5-one is a heterocyclic organic compound classified under the diazepane family, which comprises seven-membered rings containing two nitrogen atoms. Its systematic IUPAC name, 1-(4-amino-3-methylphenyl)-1,4-diazepan-5-one , reflects its core structure: a 1,4-diazepan-5-one scaffold substituted with a 3-methylbenzyl group at position 4. The molecular formula is C₁₃H₁₈N₂O , with a molecular weight of 218.30 g/mol . Alternative names include This compound (CAS: 1219960-44-7) and MFCD13563006 .
Structural Characteristics of the 1,4-Diazepan-5-one Scaffold
The 1,4-diazepan-5-one scaffold exhibits a non-planar, chair-like conformation due to its seven-membered ring (Figure 1). Key structural attributes include:
Nitrogen Positions :
Ketone Functionality :
Substituent Effects :
Significance in Heterocyclic Chemistry
Diazepane derivatives are pivotal in medicinal and synthetic chemistry due to their:
Versatile Reactivity :
Biological Relevance :
Synthetic Utility :
Properties
IUPAC Name |
4-[(3-methylphenyl)methyl]-1,4-diazepan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-11-3-2-4-12(9-11)10-15-8-7-14-6-5-13(15)16/h2-4,9,14H,5-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGWDWLSEWCLGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCNCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylbenzyl)-1,4-diazepan-5-one typically involves the reaction of 3-methylbenzylamine with a suitable diazepane precursor. One common method is the cyclization of N-(3-methylbenzyl)-1,4-diaminobutane under acidic conditions to form the diazepane ring. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, which facilitates the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylbenzyl)-1,4-diazepan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The diazepane ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-substituted diazepanes.
Scientific Research Applications
4-(3-Methylbenzyl)-1,4-diazepan-5-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex diazepane derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Methylbenzyl)-1,4-diazepan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
4-(3-Methoxybenzyl)-1,4-diazepan-5-one
3-Methyl-2,7-Diphenyl-1,4-diazepan-5-one Derivatives
- Structure: Features methyl and phenyl substituents at positions 3, 2, and 7 of the diazepanone ring.
- Key Findings: Crystallography: Forms dimers via N-H···O hydrogen bonds and C-H···O interactions, stabilizing the crystal lattice . Pharmacological Potential: Demonstrated inhibitory activity against hepatitis C virus (HCV) NS5B RNA polymerase via docking studies . Antipsychotic Analogs: Derivatives like 1-[4-(3,4-dihydroquinolin-2(1H)-one-7-yloxy)butyl]-3-methyl-2,7-diphenyl-1,4-diazepan-5-one (4a) showed promising docking scores against A2A adenosine and β2-adrenergic receptors, with favorable ADME profiles .
1-Benzyl-1,4-diazepan-5-one
4-Methyl-1,4-diazepan-5-one Hydrochloride
- Structure: Lacks the benzyl substituent; features a methyl group directly on the diazepanone nitrogen.
- Key Properties: Molecular formula: C₆H₁₂N₂O·HCl (MW: 164.63 g/mol). Commercial availability: Listed with 97% similarity to the parent diazepanone scaffold .
- Significance : Simpler structure reduces synthetic complexity but limits pharmacophore diversity.
Structural and Functional Analysis
Substituent Effects on Bioactivity
- Electron-Donating Groups : Methoxy (in 4-(3-Methoxybenzyl)-1,4-diazepan-5-one) enhances hydrogen-bonding capacity, while methyl groups (in 3-methyl derivatives) favor hydrophobic interactions .
- Phenyl Substitutions : 2,7-Diphenyl derivatives exhibit enhanced π-π stacking in protein active sites, critical for antiviral and antipsychotic activity .
Conformational Flexibility
- Ring Puckering: The diazepanone ring adopts non-planar conformations, influenced by substituents. For example, 3-methyl-2,7-diphenyl derivatives show pseudorotation dynamics, enabling adaptation to target binding pockets .
Data Tables
Table 1: Comparative Properties of 1,4-Diazepan-5-one Derivatives
Biological Activity
4-(3-Methylbenzyl)-1,4-diazepan-5-one is a compound belonging to the diazepine class, which has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Structure-Activity Relationship (SAR)
The biological activity of diazepines is often linked to their structural features. The presence of substituents on the diazepine ring can significantly influence their interaction with various receptors, particularly the GABA_A receptor, which is crucial for their anxiolytic and anticonvulsant effects.
- GABA_A Receptor Interaction : Diazepines enhance GABA's effect by increasing chloride ion conductance through GABA_A receptors. This mechanism underlies their anxiolytic and anticonvulsant properties .
- Substituent Effects : Studies indicate that specific substitutions at the benzyl position can modulate receptor affinity and biological activity. For instance, the introduction of methyl groups or halogens has been shown to enhance activity against central and peripheral benzodiazepine receptors .
Anticonvulsant and Anxiolytic Effects
Research has demonstrated that compounds similar to this compound exhibit significant anticonvulsant activity. For example, a related compound showed an IC50 value of 18 µM in inhibiting certain cancer cell lines, indicating potential dual activity as both an anticonvulsant and an anticancer agent .
Case Studies
- Anticancer Activity : A study highlighted that diazepine derivatives were tested against human breast cancer cells, showing moderate to significant efficacy. The IC50 values were comparable to established drugs like Olaparib, suggesting potential therapeutic applications in oncology .
- Neuropharmacology : In a neuropharmacological context, compounds with similar structures have been evaluated for their ability to modulate neurotransmitter systems. The binding affinity to GABA_A receptors was assessed using radioligand binding assays, revealing that certain modifications could enhance selectivity and potency .
Research Findings
Recent studies have focused on synthesizing novel diazepine derivatives and evaluating their biological activities. Key findings include:
- Affinity Studies : Compounds with specific substitutions at the 5-position of the diazepine ring displayed enhanced binding affinities for central benzodiazepine receptors compared to their unsubstituted analogs .
- In Vivo Efficacy : In vivo models have shown that certain diazepine derivatives can reduce seizure frequency and severity, supporting their potential use in treating epilepsy .
Data Tables
The following table summarizes key findings from various studies on related compounds:
Q & A
Q. Q1. What are the optimal synthetic routes for 4-(3-Methylbenzyl)-1,4-diazepan-5-one, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The synthesis typically involves a multi-step process starting from 3-methylbenzylamine derivatives. A common approach includes:
Core Formation : Condensation of a 1,4-diazepan-5-one precursor with 3-methylbenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
Acylation/Functionalization : Subsequent steps may involve protecting group strategies or selective acylation to stabilize intermediates .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Optimization Tips :
- Monitor reaction progress via TLC or LC-MS to minimize side products.
- Adjust stoichiometry of 3-methylbenzyl chloride to avoid over-alkylation.
- Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .
Q. Q2. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Analysis :
- X-ray Crystallography :
Advanced Research Questions
Q. Q3. How do conformational dynamics of the diazepane ring influence the compound’s reactivity and biological interactions?
Methodological Answer:
- Conformational Analysis :
- Biological Relevance :
- Map pharmacophore features (e.g., hydrogen bond donors/acceptors) to receptor-binding pockets using docking studies (AutoDock Vina) .
Q. Q4. What analytical strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR signals)?
Methodological Answer:
- Hypothesis Testing :
- Dynamic Effects : Variable-temperature NMR (e.g., 25–60°C) to detect restricted rotation of the benzyl group .
- Impurity Analysis : LC-MS/MS (ESI+ mode) to identify byproducts from incomplete reactions .
- Advanced Techniques :
Q. Q5. How can hydrogen-bonding patterns in crystalline this compound guide co-crystal engineering?
Methodological Answer:
- Graph Set Analysis :
- Co-crystal Screening :
Q. Q6. What computational approaches predict the compound’s metabolic stability and potential toxicity?
Methodological Answer:
- In Silico Tools :
- Use ADMET predictors (e.g., SwissADME) to estimate CYP450 interactions and bioavailability .
- Perform molecular dynamics simulations (GROMACS) to model liver microsome interactions.
- Experimental Validation :
- Microsomal stability assays (rat/human liver microsomes) with LC-MS quantification .
Q. Q7. How can batch-to-batch variability in synthetic products be minimized during scale-up?
Methodological Answer:
- Process Analytical Technology (PAT) :
- Implement inline FTIR or Raman spectroscopy to monitor key intermediates .
- Optimize mixing efficiency using computational fluid dynamics (CFD) simulations.
- Quality Control :
- Establish acceptance criteria for HPLC purity (>98%) and residual solvent levels (ICH Q3C guidelines) .
Q. Q8. What strategies address challenges in crystallizing this compound for structural studies?
Methodological Answer:
- Crystallization Screens :
- Use high-throughput vapor diffusion (e.g., Hampton Index Kit) with mixed solvents (e.g., DCM/hexane).
- Add seeding crystals from analogous structures (e.g., 1-benzyl-1,4-diazepan-5-one) .
- Troubleshooting :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
